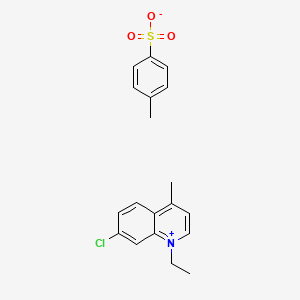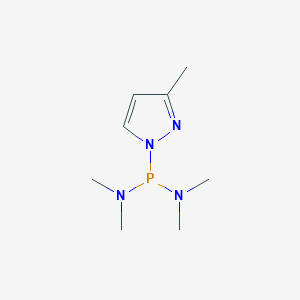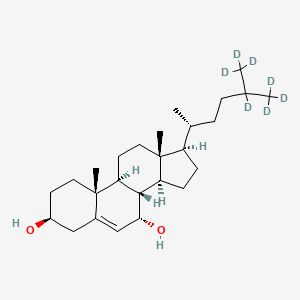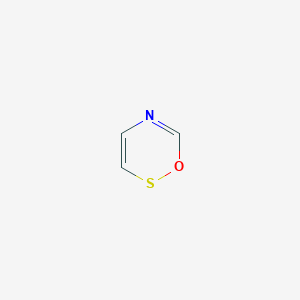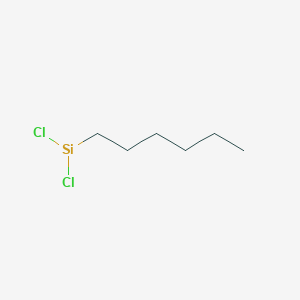
Hexyldichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyldichlorosilane is an organosilicon compound with the chemical formula C6H15Cl2Si. It is a colorless to yellow liquid with a pungent odor. This compound is often used in organic synthesis due to its ability to react with other compounds to generate organosilicon compounds .
Vorbereitungsmethoden
Hexyldichlorosilane can be synthesized through various methods. One common synthetic route involves the reaction of hexylsilane with tetrachlorosilane in the presence of a catalyst such as tributylamine. The reaction is typically carried out at elevated temperatures (around 130°C) for an extended period (18 hours) using Schlenk techniques . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Hexyldichlorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanol and hydrochloric acid.
Reduction: It can be reduced to hexylsilane using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexyldichlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of silicone polymers and coatings.
Wirkmechanismus
The mechanism of action of hexyldichlorosilane involves its ability to react with other compounds to form stable organosilicon compounds. This reactivity is primarily due to the presence of silicon-chlorine bonds, which can be easily substituted or hydrolyzed. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexyldichlorosilane can be compared with other similar compounds such as:
Di-n-hexyldichlorosilane: Similar in structure but with two hexyl groups instead of one.
Trichlorosilane: Contains three chlorine atoms and is used in the production of ultrapure silicon.
Methyltrichlorosilane: Contains a methyl group and is used in the production of silicone polymers.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C6H13Cl2Si |
|---|---|
Molekulargewicht |
184.16 g/mol |
InChI |
InChI=1S/C6H13Cl2Si/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |
InChI-Schlüssel |
UAYLINGVOVUXRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




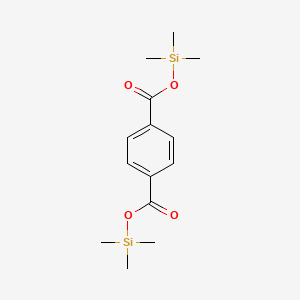
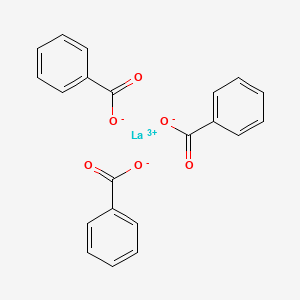
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

